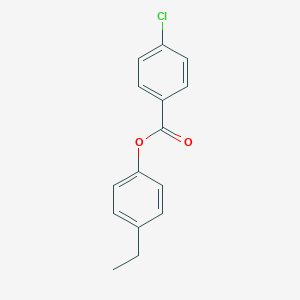

4-Ethylphenyl 4-chlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61750-24-1 |

|---|---|

Molecular Formula |

C15H13ClO2 |

Molecular Weight |

260.71 g/mol |

IUPAC Name |

(4-ethylphenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C15H13ClO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3 |

InChI Key |

HGDXHIXHAIOTAW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How can researchers verify the completeness of the esterification reaction during the synthesis of 4-Ethylphenyl 4-chlorobenzoate?

- Methodological Answer : Reaction completion is typically assessed using thin-layer chromatography (TLC) with multiple eluent systems (e.g., chloroform:ethyl acetate 2:1, hexane:ethyl acetate 4:1). Disappearance of the starting material spot (Rf value) indicates completion. Purity is confirmed via consistent single-spot TLC profiles across different solvent ratios and corroborated by melting point analysis .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- TLC : Validates purity using multi-eluent systems.

- Melting Point : Cross-referenced with literature values to detect impurities.

- NMR/IR Spectroscopy : Confirms structural integrity (e.g., aromatic proton environments in H-NMR, ester carbonyl stretches in IR).

- Single-Crystal X-ray Diffraction : Resolves molecular geometry and crystallographic packing (e.g., dihedral angles between aromatic rings) .

Q. How should researchers handle waste generated during the synthesis of this compound?

- Methodological Answer : Segregate chemical waste by type (e.g., halogenated solvents, acidic byproducts) and store in labeled containers. Collaborate with certified waste management firms for neutralization and disposal to prevent environmental contamination. Document protocols per institutional safety guidelines .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the crystallographic packing of aryl benzoates like this compound?

- Methodological Answer : Substituents alter intermolecular interactions (e.g., C–H···O hydrogen bonds, van der Waals forces). For example, replacing a methyl group with chlorine increases electron-withdrawing effects, modifying dihedral angles between aromatic rings (e.g., 47.98° in 4CP4CBA vs. 63.57° in 4MP4MBA). Computational modeling (e.g., DFT) paired with experimental X-ray data can quantify these effects .

Q. What strategies can resolve contradictions in reported melting points for this compound derivatives?

- Methodological Answer :

- Purity Control : Use recrystallization or column chromatography to eliminate impurities.

- Standardized Conditions : Ensure consistent heating rates and calibration of equipment.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-methylphenyl vs. 4-chlorophenyl benzoates) to identify trends influenced by substituent polarity .

Q. How can researchers assess the mutagenic or carcinogenic potential of this compound in vitro?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains to detect frameshift or base-pair mutations.

- Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines.

- Dose-Response Analysis : Correlate mutagenicity with concentration thresholds (≥0.1% w/w). Note: Current data classifies it as a potential mutagen, but IARC/OSHA carcinogenicity classifications remain inconclusive .

Q. What experimental precautions are critical for studying the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Controlled Storage : Use inert atmospheres (N/Ar) and light-resistant containers to prevent photodegradation.

- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor decomposition via HPLC-MS.

- Reactivity Screening : Test compatibility with common lab materials (e.g., metals, polymers) to avoid catalytic degradation .

Data-Driven Research Challenges

Q. How can computational docking studies enhance the design of this compound derivatives for biological targets (e.g., COX-2 inhibition)?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict binding affinities by modeling ligand-receptor interactions (e.g., hydrophobic pockets, hydrogen bonds).

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate thermodynamic stability of complexes.

- Experimental Validation : Compare docking results with in vitro enzymatic assays (e.g., IC values) .

Q. What advanced techniques are needed to study the adsorption of this compound on indoor surfaces for environmental exposure assessments?

- Methodological Answer :

- Microspectroscopic Imaging : Analyze surface interactions using AFM or ToF-SIMS.

- Controlled Chamber Studies : Simulate indoor environments to measure adsorption/desorption kinetics.

- Oxidative Reactivity Tests : Expose surfaces to ozone/UV light to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.